molecular formula C25H20ClFN4O3 B11309462 N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11309462
M. Wt: 478.9 g/mol
InChI Key: PJSCMECXVBQHRJ-UHFFFAOYSA-N
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Description

N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with a 2-chlorophenyl group, a 4-fluorobenzyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be attached through a reductive amination reaction.

    Formation of the Acetamide Moiety: The acetamide moiety can be formed by reacting the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinoxaline N-oxides.

    Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: It can be used as a probe to study biochemical pathways and mechanisms.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core may interact with nucleic acids or proteins, while the 2-chlorophenyl and 4-fluorobenzyl groups may enhance binding affinity and specificity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide
  • N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Uniqueness

N-(4-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to the specific combination of substituents on the quinoxaline core. The presence of both the 2-chlorophenyl and 4-fluorobenzyl groups may confer unique biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C25H20ClFN4O3

Molecular Weight

478.9 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C25H20ClFN4O3/c1-16(32)30(14-17-10-12-18(27)13-11-17)24-25(34)31(22-9-5-4-8-21(22)29-24)15-23(33)28-20-7-3-2-6-19(20)26/h2-13H,14-15H2,1H3,(H,28,33)

InChI Key

PJSCMECXVBQHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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